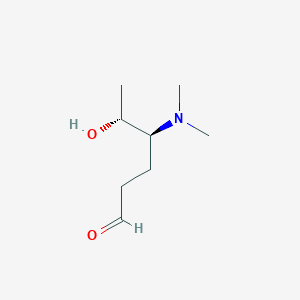
Potassium toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium toluenesulfonate, also known as Potassium 4-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO3S . It has an average mass of 210.292 Da and a monoisotopic mass of 209.975296 Da . It is used in various commercial applications and is known for its hydrotropic properties .
Synthesis Analysis
This compound can be synthesized through an SN2 reaction. For instance, the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate can be performed in a single 3 or 4-hour lab period, yielding a solid product . Another synthesis method involves the carboxylate group of an amino acid replacing p-toluenesulfonate to form the p-toluenesulfonate salt of the benzyl ester of the amino acid .Molecular Structure Analysis
The molecular structure of this compound is similar to that of phenylsulfonate . The tosyl group, CH3C6H4SO2, is a key component of its structure .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used as an acid catalyst for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . It can also undergo nucleophilic attack or elimination .Physical and Chemical Properties Analysis
This compound is a solid compound with an average mass of 210.292 Da and a monoisotopic mass of 209.975296 Da . It has a specific gravity of 1.23 at 25°C, a density of 10.33 lbs/gal, a flash point of >250°F, and is completely soluble in water .Scientific Research Applications
Organic Synthesis Enhancements : Potassium toluenesulfonate is utilized in complex organic synthesis, specifically for the selective removal of phenolic and alcoholic silyl ethers. This methodology is significant in enhancing the efficiency of synthetic processes (Prakash, Saleh, & Blair, 1994).
Chemical Reaction Facilitation : It plays a role in the formation of 2-fluoroalka-1,3-dienes and difluoroolefins from β-fluoro-γ,δ-unsaturated p-toluenesulfonates, demonstrating its utility in chemical transformations (Hedhli & Baklouti, 1995).
Agricultural Research : Research on potassium in agriculture, including this compound, highlights the need for future research on potassium's role in soil, plant physiology, crop nutrition, and its impact on human and animal nutrition (Römheld & Kirkby, 2010).
Polymer-Supported Catalysis : Used as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, showcasing its potential in catalytic processes within organic chemistry (Li & Ganesan, 1998).
Ionic Liquid Media Applications : this compound assists in reactions within ionic liquids, indicating its versatility in alternative solvent systems (Kabalka, Venkataiah, & Dong, 2003).
Thermal and Solution Properties : Studies on the enthalpies of dilution of potassium toluenesulfonates contribute to understanding the thermal and solution behavior of these compounds, relevant in physical chemistry (Debevc, Pohar, & Vlachy, 1996).
Electrophysiological Research : Investigates the effects of this compound on membrane potential and ATPase activity in embryonic cells, providing insights into cellular physiology and biochemistry (Iaremkevich et al., 2010).
Bioelectronics Interface : Its use in bioelectronics for controlling cell density and morphology on conducting polymer surfaces, highlighting its role in the interface between biology and electronic materials (Wan et al., 2009).
Properties
CAS No. |
16106-44-8 |
|---|---|
Molecular Formula |
C7H8KO3S |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
potassium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
JZEOFPSJMBFPMS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[K] |
| 16106-44-8 | |
physical_description |
DryPowde |
Related CAS |
104-15-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)



